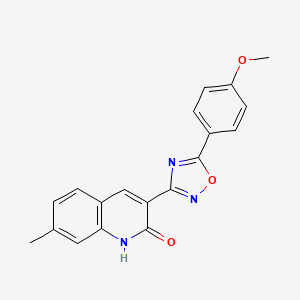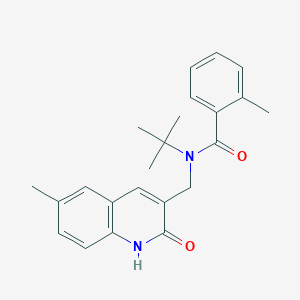
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as EX527, is a potent and selective inhibitor of sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) enzyme that plays a crucial role in regulating various cellular processes. EX527 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide selectively inhibits SIRT1, which is a key regulator of cellular processes such as DNA repair, cell cycle progression, and metabolism. SIRT1 deacetylates various substrates, including histones, transcription factors, and metabolic enzymes, to regulate gene expression and cellular metabolism. This compound inhibits SIRT1 by binding to its catalytic domain, which prevents the deacetylation of its substrates, leading to altered gene expression and cellular metabolism (5).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different scientific research fields. In cancer research, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, leading to cell death (6). In diabetes research, this compound has been shown to improve glucose homeostasis and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates glucose uptake and metabolism (7). In neurodegenerative disorder research, this compound has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress, which are key contributors to neurodegeneration (8).
实验室实验的优点和局限性
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has several advantages and limitations for lab experiments. Its selectivity for SIRT1 makes it a useful tool for studying the role of SIRT1 in various cellular processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological effects of SIRT1 inhibition in vivo. Additionally, the potential off-target effects of this compound should be carefully considered when interpreting its results.
未来方向
There are several future directions for N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide research. In cancer research, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor effects and to identify potential combination therapies that can enhance its efficacy. In diabetes research, more studies are needed to determine its long-term safety and efficacy in human clinical trials. In neurodegenerative disorder research, further studies are needed to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Conclusion
This compound is a potent and selective inhibitor of SIRT1 that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a useful tool for studying the role of SIRT1 in various cellular processes. However, its potency and selectivity can also be a limitation, and its potential off-target effects should be carefully considered when interpreting its results. Further research is needed to fully elucidate its therapeutic potential in various diseases.
合成方法
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is synthesized by a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, which is then reacted with N-ethyl-N-(hydroxymethyl)amine to produce N-ethyl-N-(3-methylbenzoyl)hydroxylamine. The resulting compound is then reacted with 2-hydroxy-3-quinolinecarboxaldehyde to obtain this compound (this compound) (1).
科学研究应用
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied in various scientific research fields, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer (2). In diabetes research, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes (3). In neurodegenerative disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (4).
属性
IUPAC Name |
N-ethyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(20(24)16-9-6-7-14(2)11-16)13-17-12-15-8-4-5-10-18(15)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICNAMMBSOLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

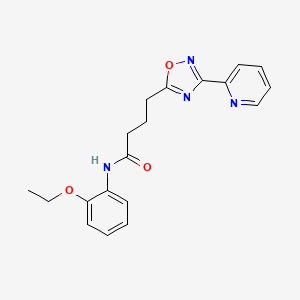
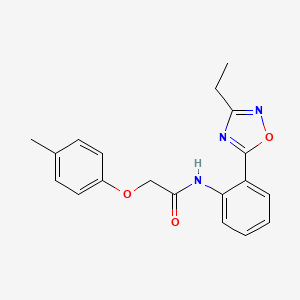

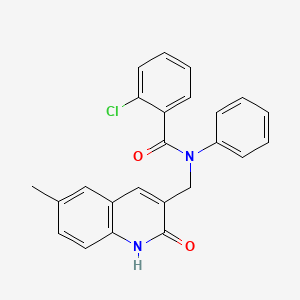
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
